8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one
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Overview
Description
8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible photoinduced transformations. The presence of a bromine atom in its structure adds to its reactivity and potential for diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one using bromine or a bromine-containing reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or partially reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis .
Biology: Its ability to undergo reversible photoinduced transformations makes it useful in the development of molecular switches and sensors .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate their use in drug delivery systems and as photoactivated drugs .
Industry: In the industrial sector, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one is used in the production of advanced materials, such as photochromic coatings and smart materials that respond to light stimuli .
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one involves its ability to undergo reversible isomerization between the spirocyclic and merocyanine forms. This isomerization is triggered by external stimuli such as light or changes in pH. The compound’s molecular targets and pathways include interactions with light-sensitive proteins and enzymes, which can lead to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
- 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
- 8-Bromo-3,4-dihydrospiro[1,4-benzoxazepine-2(5H),1’-cyclobutan]-5-one
Comparison: Compared to similar compounds, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one stands out due to its unique structural features and reactivity. The presence of the bromine atom enhances its potential for diverse chemical reactions, making it a versatile compound for various applications. Additionally, its ability to undergo reversible photoinduced transformations sets it apart from other spiropyrans .
Biological Activity
8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps including the use of polyphosphoric acid and various organic solvents. The compound can be synthesized with a yield of approximately 72% through a method involving the reaction of precursors under controlled conditions .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These activities are crucial for combating oxidative stress in biological systems. For instance, derivatives have shown higher antioxidant potential compared to standard antioxidants like curcumin .
Anti-inflammatory Activity
In various studies, the compound has demonstrated considerable anti-inflammatory properties. For example, it has been reported that certain derivatives exhibit greater anti-inflammatory activity than curcumin and other known anti-inflammatory agents. This includes inhibition of pro-inflammatory cytokines which are pivotal in inflammatory responses .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an effective antimicrobial agent .
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : Its structure allows it to effectively neutralize free radicals, thus reducing oxidative damage.
- Interaction with Cell Signaling Pathways : It may interact with key signaling pathways that regulate inflammation and cell survival.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced paw edema in rat models induced by carrageenan, suggesting potent anti-inflammatory effects.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, reporting MIC values that suggest effectiveness comparable to traditional antibiotics.
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H11BrO2 |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
8-bromospiro[3H-chromene-2,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H11BrO2/c13-9-4-1-3-8-10(14)7-12(5-2-6-12)15-11(8)9/h1,3-4H,2,5-7H2 |
InChI Key |
ZEAKJWLXSCNXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(O2)C(=CC=C3)Br |
Origin of Product |
United States |
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